molecular formula C8H8BrN3O2 B14677824 N-(4-Nitrophenyl)ethanehydrazonoyl bromide CAS No. 38562-65-1

N-(4-Nitrophenyl)ethanehydrazonoyl bromide

Cat. No.: B14677824
CAS No.: 38562-65-1
M. Wt: 258.07 g/mol
InChI Key: YLJLGXZPXFDLTF-UHFFFAOYSA-N
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Properties

CAS No.

38562-65-1

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

N-(4-nitrophenyl)ethanehydrazonoyl bromide

InChI

InChI=1S/C8H8BrN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3

InChI Key

YLJLGXZPXFDLTF-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Nitrophenyl)ethanehydrazonoyl bromide can be synthesized through the bromination of propionaldehyde-4-nitrophenylhydrazone. This is followed by the reaction of the produced N-(4-nitrophenyl)propionohydrazonoyl bromide with acetylacetone in the presence of sodium ethoxide . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiadiazole derivatives, which have been evaluated for their antimicrobial activity .

Scientific Research Applications

N-(4-Nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)ethanehydrazonoyl bromide involves its interaction with microbial cell components, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)acetohydrazonoyl chloride
  • N-(4-Nitrophenyl)propionohydrazonoyl bromide
  • N-(4-Nitrophenyl)benzohydrazonoyl chloride

Uniqueness

N-(4-Nitrophenyl)ethanehydrazonoyl bromide is unique due to its specific functional group and its ability to form a wide range of derivatives with significant antimicrobial properties.

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